2-Iodo-4-nitrophenol

Vue d'ensemble

Description

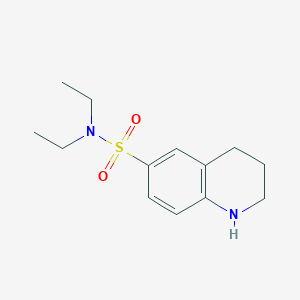

2-Iodo-4-nitrophenol, also known as 4-Hydroxy-3-iodonitrobenzene, is a chemical compound with the empirical formula C6H4INO3 . It has a molecular weight of 265.01 .

Synthesis Analysis

The synthesis of 2-Iodo-4-nitrophenol can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

The molecular structure of 2-Iodo-4-nitrophenol can be represented by the SMILES stringOc1ccc(cc1I)N+=O . The InChI key for this compound is BKQFOYCEUMVWOW-UHFFFAOYSA-N . Chemical Reactions Analysis

The nitro group in 2-Iodo-4-nitrophenol can undergo reduction reactions to form amines . The iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent .Physical And Chemical Properties Analysis

2-Iodo-4-nitrophenol is a powder with a melting point of 89-94 °C . It has an assay of ≥98.0% (HPLC) .Applications De Recherche Scientifique

Chemical Synthesis

“2-Iodo-4-nitrophenol” is used in chemical synthesis . It is a compound with the empirical formula C6H4INO3 and a molecular weight of 265.01 . It is often used in the synthesis of other chemical compounds due to its reactivity.

Iodination of Aromatic Compounds

This compound plays a significant role in the iodination of various industrially and pharmaceutically important substituted aromatics . The iodination process is achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Catalytic Reduction of Organic Dyes

“2-Iodo-4-nitrophenol” can be used in the catalytic reduction of organic dyes . This process is important in the treatment of waste water from textile industries, where a large amount of organic dyes are used.

Photocatalytic Activity

The compound has been studied for its photocatalytic activity . The use of a lower temperature contributed to the improvement of the photocatalytic activity . This property is useful in environmental remediation, as photocatalysis can help degrade organic pollutants.

Pharmaceutical Applications

As mentioned earlier, “2-Iodo-4-nitrophenol” is used in the iodination of various pharmaceutically important substituted aromatics . This makes it a valuable compound in the pharmaceutical industry, where iodinated aromatic compounds are often used in the synthesis of drugs.

Industrial Applications

In addition to its pharmaceutical applications, “2-Iodo-4-nitrophenol” is also used in the iodination of various industrially important substituted aromatics . This makes it a valuable compound in various industries, including the manufacturing of dyes, polymers, and other chemical products.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to interact with oxidative processes .

Mode of Action

It is known that the compound can undergo iodination, a process that involves the addition of iodine to a molecule . This process can lead to changes in the compound’s structure and function. For instance, the iodination of 4-Nitrophenol (4-NP) can lead to the formation of 2-Iodo-4-nitrophenol .

Biochemical Pathways

Related compounds such as 2,4-dinitrophenol are known to uncouple oxidative phosphorylation . This process disrupts the normal energy production pathways in cells, leading to increased heat production and decreased ATP synthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 26501 , which may influence its absorption and distribution within the body.

Result of Action

Related compounds such as 2,4-dinitrophenol are known to disrupt normal cellular energy production, leading to increased heat production and decreased atp synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-4-nitrophenol. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as other chemicals or biological materials, can also influence the compound’s action.

Propriétés

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-nitrophenol | |

CAS RN |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)